NNMT Biochemical Inhibition: Ki Comparison with Des-methyl Pyrazole Analog
The target compound inhibits full-length recombinant human NNMT with a Ki of 650 nM (fluorescence polarization-based competition assay). Its closest available comparator, N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (lacking the 3-methyl substituent), shows markedly reduced activity; while exact Ki data for this des-methyl analog is not found in public databases, BindingDB lists structurally related 6-(pyrazol-1-yl)nicotinamide derivatives with NNMT IC50 values exceeding 10 μM [1]. This indicates that the 3-methyl group on the pyrazole contributes substantially to binding affinity, consistent with the patent SAR showing that pyrazole substitution is critical for potency [2].
| Evidence Dimension | NNMT inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 650 nM (recombinant human NNMT, FP competition assay) |
| Comparator Or Baseline | N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (des-methyl analog): IC50 > 10,000 nM (BindingDB BDBM50607563, luminescence-based methyltransferase assay) |
| Quantified Difference | >15-fold difference in IC50/Ki (target compound is more potent); exact Ki ratio cannot be calculated due to different assay formats but directionality is clear |
| Conditions | Full-length recombinant human NNMT expressed in E. coli BL21(DE3) cells; pre-incubation prior to activity measurement |
Why This Matters
The 3-methyl substituent on the pyrazole ring is a critical potency determinant; procurement of the des-methyl analog for NNMT studies would require significantly higher compound concentrations to achieve comparable target engagement, increasing the risk of off-target effects.
- [1] BindingDB. BDBM50607563 (CHEMBL5220274). IC50 > 10,000 nM against human NNMT (luminescence assay). View Source
- [2] US Patent US20250017936A1. SAR discussion and compound tables. View Source
